Pyriprole

Description

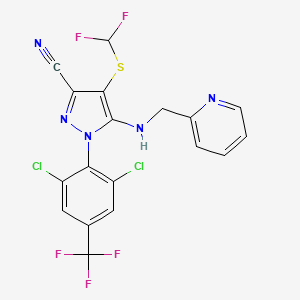

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2F5N5S/c19-11-5-9(18(23,24)25)6-12(20)14(11)30-16(28-8-10-3-1-2-4-27-10)15(31-17(21)22)13(7-26)29-30/h1-6,17,28H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMQNVGAHVXSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2F5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192613 | |

| Record name | Pyriprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394730-71-3 | |

| Record name | Pyriprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69OX73ZVJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Pyriprole on Insect Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of pyriprole, a phenylpyrazole insecticide. It details its primary molecular target, the basis for its selective toxicity against insects, and the experimental protocols used to elucidate these properties.

Introduction to this compound

This compound is a broad-spectrum insecticide and acaricide belonging to the phenylpyrazole chemical class, similar to fipronil.[1] It is utilized in veterinary medicine to control ectoparasites, such as fleas and ticks, on dogs.[1] The efficacy of this compound stems from its potent neurotoxic effects on the central nervous system (CNS) of insects.[1]

Primary Molecular Target: GABA-Gated Chloride Channels

The principal mechanism of action for this compound is the disruption of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[1]

The Role of GABA in the Insect Nervous System

In both insects and mammals, GABA is the primary inhibitory neurotransmitter in the CNS. When GABA is released from a presynaptic neuron, it binds to postsynaptic receptors, leading to an influx of chloride ions (Cl⁻). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory effect.

This compound's Interaction with the GABA Receptor

This compound acts as a non-competitive antagonist of the GABA-gated chloride channel, also known as the GABA-A receptor.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), phenylpyrazoles bind to a distinct allosteric site located within the ion channel pore. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence of this channel blockade is the loss of inhibitory signaling, leading to neuronal hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

Diagram 1: Signaling pathway of GABAergic inhibition and its disruption by this compound.

Secondary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

In addition to GABA receptors, phenylpyrazole insecticides like fipronil have been shown to target glutamate-gated chloride channels (GluCls). These channels are present in the nervous system of invertebrates, including insects, but are absent in mammals. This provides an additional layer of selective toxicity. Fipronil has been demonstrated to be a potent blocker of GluCls in insects, with IC50 values in the nanomolar range. While specific studies on this compound's action on GluCls are limited, its structural similarity to fipronil suggests it may also interact with this target.

Quantitative Data on Phenylpyrazole Insecticide Activity

| Compound | Receptor/Organism | Assay Type | Value | Reference |

| Fipronil | Cockroach GABA Receptor | Electrophysiology | IC50 = 30 nM | |

| Fipronil | Rat GABA-A Receptor | Electrophysiology | IC50 = 1600 nM | |

| Fipronil | Cockroach non-desensitizing GluCl | Electrophysiology | IC50 = 10 nM | |

| Fipronil | Cockroach desensitizing GluCl | Electrophysiology | IC50 = 800 nM | |

| Fiprole Insecticides (including Fipronil and Ethiprole) | Laodelphax striatellus RDL (susceptible) | Electrophysiology | IC50 = 0.1-1.4 µM | |

| Fipronil | Drosophila melanogaster RDL with insertion | Electrophysiology | IC50 = 16.83 ± 2.30 µM | |

| Fipronil | Drosophila melanogaster RDL without insertion | Electrophysiology | IC50 = 6.47 ± 1.12 µM | |

| This compound | Rat | Acute Oral Toxicity | LD50 > 5000 mg/kg |

Note: The data presented for fipronil and other fiprole insecticides are intended to serve as a proxy for the expected potency of this compound due to the lack of specific public data for the latter. Further research is required to determine the precise quantitative parameters for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of phenylpyrazole insecticides like this compound.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to study the function of ion channels expressed in the membrane of Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the insect GABA receptor subunit of interest (e.g., RDL). Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV using a voltage-clamp amplifier.

-

Apply GABA (the agonist) to the oocyte via the perfusion system to elicit a baseline chloride current.

-

Co-apply this compound at varying concentrations with GABA to determine its inhibitory effect on the GABA-induced current.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp on Cultured Insect Neurons

This technique allows for the recording of ionic currents from a single neuron.

Methodology:

-

Neuron Culture: Isolate and culture neurons from the desired insect species (e.g., from embryonic or larval stages).

-

Patch Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an internal solution that mimics the intracellular environment of the neuron.

-

Recording:

-

Mount the coverslip with cultured neurons onto the stage of an inverted microscope.

-

Using a micromanipulator, carefully approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic currents.

-

In voltage-clamp mode, hold the neuron at a specific potential and apply GABA to elicit a current.

-

Perfuse the neuron with a solution containing this compound to observe its effect on the GABA-induced current.

-

-

Data Analysis: Analyze the current traces to determine the extent of inhibition by this compound, similar to the TEVC method.

Diagram 2: Experimental workflow for evaluating this compound's effect on insect neurons.

Conclusion

The mechanism of action of this compound is well-defined, centering on the non-competitive blockade of GABA-gated chloride channels in the insect central nervous system. This action disrupts normal inhibitory neurotransmission, leading to fatal hyperexcitation. The selective toxicity of this compound is achieved through a significantly greater affinity for insect versus mammalian GABA receptors and potentially by targeting glutamate-gated chloride channels that are absent in mammals. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other novel insecticides.

References

Pyriprole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriprole, a phenylpyrazole insecticide and acaricide, is a potent ectoparasiticide primarily utilized in veterinary medicine for the control of flea and tick infestations in dogs. As a member of the fiproles chemical family, its mechanism of action involves the non-competitive antagonism of gamma-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation of the central nervous system and subsequent parasite death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to the efficacy of this compound. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development professionals.

Chemical Structure and Identifiers

This compound is a synthetic chemical compound characterized by a central pyrazole ring substituted with various functional groups that contribute to its insecticidal activity.

Chemical Structure:

-

IUPAC Name: 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(pyridin-2-ylmethyl)amino]-1H-pyrazole-3-carbonitrile[1][2][3]

-

Chemical Formula: C₁₈H₁₀Cl₂F₅N₅S

-

Canonical SMILES: C1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F

-

InChI Key: MWMQNVGAHVXSPE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Weight | 494.27 g/mol | |

| Melting Point | 117-120 °C | |

| Water Solubility | 1.3 mg/L | |

| Boiling Point | Data not available | |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (LogP) | Data not available |

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its insecticidal and acaricidal effects by targeting the central nervous system of invertebrates. Specifically, it acts as a non-competitive antagonist of GABA-gated chloride channels (GABA-A receptors).

In the normal physiological state of an insect neuron, the binding of the neurotransmitter GABA to its receptor opens the chloride ion (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining a state of inhibition.

This compound disrupts this process by binding to a site within the chloride channel, distinct from the GABA binding site. This binding event blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a loss of inhibitory signaling, leading to uncontrolled neuronal excitation, convulsions, paralysis, and ultimately the death of the parasite.

Experimental Protocols

Determination of Physicochemical Properties

4.1.1. Melting Point: A standard capillary melting point apparatus can be used. A small, powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

4.1.2. Water Solubility: The shake-flask method is a common protocol. An excess amount of this compound is added to a known volume of water at a specific temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4.1.3. Octanol-Water Partition Coefficient (LogP): The shake-flask method is also the gold standard for LogP determination. A solution of this compound is prepared in either water or n-octanol and then mixed with an equal volume of the other immiscible solvent. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases. After separation of the layers, the concentration of this compound in each phase is measured, typically by HPLC. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Efficacy Studies Against Ectoparasites

The efficacy of this compound is typically evaluated in controlled, randomized, and blinded laboratory studies using the target host animal (e.g., dogs) and the target ectoparasite (e.g., fleas or ticks).

4.2.1. General Study Design for Flea Efficacy:

-

Animal Selection and Acclimation: Healthy dogs of a specified breed, age, and weight, that have not been treated with any ectoparasiticide for a defined period, are selected. They are individually housed and acclimated to the study conditions.

-

Pre-treatment Infestation and Allocation: Dogs are infested with a known number of adult fleas (e.g., 100 Ctenocephalides felis). After a period to allow for flea establishment (e.g., 24-48 hours), flea counts are performed by combing the entire animal. Based on these counts, dogs are ranked and allocated to treatment and control groups to ensure a balanced distribution of flea-carrying capacity.

-

Treatment Administration: Dogs in the treatment group receive a topical application of this compound at the recommended dose. The control group may receive a placebo or remain untreated.

-

Post-treatment Infestations and Efficacy Assessment: At specified intervals post-treatment (e.g., days 7, 14, 21, 28), all dogs are re-infested with a new batch of fleas. Flea counts are performed at a set time after each re-infestation (e.g., 48 hours) by combing.

-

Efficacy Calculation: The efficacy is calculated for each time point using the following formula: Efficacy (%) = [(Mean number of fleas on control dogs - Mean number of fleas on treated dogs) / Mean number of fleas on control dogs] x 100

Safety and Toxicology

Comprehensive safety and toxicology studies are required for the registration of any veterinary medicinal product. These studies typically include acute and chronic toxicity assessments, dermal and ocular irritation tests, and target animal safety studies at various doses. While specific proprietary data may not be publicly available, regulatory submissions for products containing this compound have demonstrated a sufficient safety margin for use in dogs at the recommended therapeutic dose.

Conclusion

This compound is a well-characterized phenylpyrazole ectoparasiticide with a clear mechanism of action targeting the insect GABA-gated chloride channel. Its physicochemical properties make it suitable for topical administration, providing persistent efficacy against fleas and ticks on dogs. The experimental protocols for evaluating its properties and efficacy are standardized and robust, ensuring reliable data for regulatory approval and commercial use. This technical guide provides a foundational understanding of this compound for professionals involved in the research and development of novel antiparasitic agents.

References

Pyriprole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Phenylpyrazole Ectoparasiticide

Introduction

Pyriprole is a broad-spectrum insecticidal and acaricidal agent belonging to the phenylpyrazole chemical class.[1] Developed for veterinary use, it is primarily formulated as a topical spot-on solution for the treatment and prevention of flea and tick infestations in dogs.[1][2] Marketed under the trade name Prac-tic®, this compound offers persistent efficacy against common ectoparasites, contributing to the management of parasitic infestations and the prevention of associated diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, efficacy, pharmacokinetics, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a complex synthetic molecule with the following identifiers:

| Property | Value |

| CAS Number | 394730-71-3 |

| Molecular Formula | C₁₈H₁₀Cl₂F₅N₅S |

| Molecular Weight | 494.27 g/mol |

| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(pyridin-2-ylmethyl)amino]-1H-pyrazole-3-carbonitrile |

Mechanism of Action

This compound, like other phenylpyrazoles such as fipronil, exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA).

In invertebrates, GABA is a major inhibitory neurotransmitter in the central nervous system (CNS). By binding to the GABA receptor-chloride channel complex, this compound blocks the influx of chloride ions into the neuron. This inhibition of the inhibitory signal leads to uncontrolled neuronal excitation, resulting in hyperexcitability, paralysis, and ultimately the death of the parasite.

A key aspect of this compound's utility in mammals is its selective toxicity. It exhibits a significantly higher binding affinity for invertebrate GABA receptors compared to their mammalian counterparts, which contributes to its favorable safety profile in the target species.

Efficacy Data

Numerous studies have demonstrated the high efficacy of this compound against a range of common ectoparasites in dogs.

Flea (Ctenocephalides felis) Efficacy

This compound provides rapid and persistent control of adult flea infestations.

| Study Parameter | Result |

| Speed of Kill | 96.5% of fleas killed within 12 hours post-treatment; >99% killed at 24, 36, and 48 hours. |

| Persistent Efficacy | >90% flea control for up to 50 days following a single application. |

| Egg Production | Complete cessation of flea egg production for at least 30 days after treatment. |

| Field Efficacy | Geometric mean efficacy ranged from 93.8% to 100% in naturally infested dogs. |

Tick Efficacy

A single topical application of this compound is effective against several tick species for at least 4 weeks.

| Tick Species | Cumulative Efficacy (30-day period) |

| Ixodes ricinus | 100% |

| Rhipicephalus sanguineus | 100% |

| Dermacentor reticulatus | 98.9% |

| Ixodes scapularis | >98% |

| Amblyomma americanum | >99.0% |

| Dermacentor variabilis | >99.0% |

Mite Efficacy

In a study on dogs naturally infested with Sarcoptes scabiei, two spot-on treatments with this compound 30 days apart resulted in 100% efficacy based on the absence of live mites at the day 90 assessment.

Pharmacokinetics

Following topical administration, this compound is rapidly distributed across the hair coat of the dog, typically within one day of application. It is lipophilic and is stored in the sebaceous glands, from where it is gradually released onto the skin and hair, providing its persistent activity.

Systemic absorption of topically applied this compound is slow and minimal, with estimates suggesting that no more than 5% of the administered dose is absorbed. The absorbed this compound is rapidly metabolized in the liver, and no parent compound has been detected in blood samples. The primary metabolites are the sulfone and sulfoxide derivatives. Excretion of the absorbed drug and its metabolites occurs predominantly through the feces (up to 60%) and to a lesser extent in the urine (up to 20%).

Due to the topical nature and low systemic absorption of this compound, detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in plasma are not extensively documented in publicly available literature.

Toxicology and Safety

This compound has a wide margin of safety in the target species, dogs.

Acute Toxicity

| Species | Route | LD₅₀ |

| Rat | Oral | >300 mg/kg |

| Rat | Dermal | >2000 mg/kg |

Target Animal Safety

Studies in dogs have demonstrated good tolerance to this compound, even at doses exceeding the recommended therapeutic dose.

-

3x Therapeutic Dose: Monthly application for 6 consecutive months resulted in some dogs showing transient, uncoordinated movements and unsteadiness that resolved within 3 hours.

-

5x Therapeutic Dose: A single application led to one out of eight dogs exhibiting transient ataxia, trembling, panting, and convulsions, which resolved within 18 hours.

-

10x Therapeutic Dose: A single application caused transient adverse effects including vomiting, loss of appetite, reduced body weight, muscle tremors, seizures, unsteadiness, and labored breathing.

Commonly reported side effects at the therapeutic dose are mild and transient, including local skin reactions such as itching and hair loss. Hypersalivation may occur if the animal licks the application site.

Environmental Safety

This compound is highly toxic to aquatic invertebrates and should not be allowed to enter watercourses. It is not susceptible to photodegradation.

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary and not fully available in the public domain. However, the methodologies can be summarized based on published efficacy and safety studies.

Efficacy Study Workflow

-

Animal Selection: Healthy dogs of a specified breed (e.g., Beagles) or mixed breeds, within a defined age and weight range, are selected. Animals are acclimatized to the study conditions.

-

Group Allocation: Dogs are randomly allocated to a treatment group (receiving this compound) and a control group (receiving a placebo or no treatment).

-

Infestation: For induced infestation studies, dogs are infested with a specific number of adult fleas or ticks (e.g., 50 unfed adult ticks) at various time points before and after treatment.

-

Treatment Administration: On day 0, the this compound spot-on solution is applied topically at the recommended dose of at least 12.5 mg/kg body weight.

-

Efficacy Assessment: At predetermined intervals (e.g., 48 hours after each re-infestation), parasites are counted. For fleas, this is typically done by combing the entire animal. For ticks, both attached and unattached ticks are counted.

-

Efficacy Calculation: The percentage of efficacy is calculated by comparing the mean parasite counts in the treated group to the mean counts in the control group.

Target Animal Safety Study

-

Study Design: Healthy dogs are assigned to groups that receive the recommended therapeutic dose (1x), and multiples of this dose (e.g., 3x, 5x). A control group receives a placebo.

-

Dosing Regimen: The product is administered topically, and the frequency and duration of administration are defined (e.g., monthly for six months).

-

Monitoring: Animals are closely monitored for any adverse reactions, including general health, body weight, food consumption, and detailed clinical observations for neurological or dermal signs. Blood samples may be collected for hematology and clinical chemistry analysis.

Conclusion

This compound is a potent and selective phenylpyrazole ectoparasiticide with a well-established efficacy and safety profile for use in dogs. Its mechanism of action, targeting the invertebrate GABA-gated chloride channels, provides effective control of fleas and a wide range of tick species. With its rapid onset of action and persistent activity, this compound remains a valuable tool in veterinary medicine for the management of ectoparasitic infestations. This technical guide provides core data and methodological insights to support further research and development in the field of veterinary parasiticides.

References

Pyriprole: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriprole is a broad-spectrum insecticide belonging to the phenylpyrazole chemical class.[1] Developed as an analog of fipronil, it is utilized in veterinary medicine primarily for the control of ectoparasites, such as fleas and ticks, in dogs.[1][2] Its mechanism of action targets the central nervous system of insects, offering high efficacy against target pests with a favorable safety profile for mammals when used as directed. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, chemical properties, synthesis, metabolism, and toxicological profile. It is intended to serve as a resource for researchers and professionals involved in drug development and insecticide research.

Chemical and Physical Properties

This compound is a complex synthetic organic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(2-pyridinylmethyl)amino]-1H-pyrazole-3-carbonitrile |

| CAS Number | 394730-71-3 |

| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S |

| Molar Mass | 494.27 g/mol |

| Physical State | Pale yellow liquid |

| Melting Point | 117-120°C |

Mechanism of Action: Targeting the Insect Nervous System

The primary mode of action of this compound, like other phenylpyrazole insecticides, is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][3] GABA is the principal inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens chloride ion channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound acts as a non-competitive antagonist, binding to a site within the chloride channel pore. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to its receptor. The disruption of inhibitory signaling leads to neuronal hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.

Figure 1. Signaling pathway of GABAergic inhibition and its disruption by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core phenylpyrazole ring followed by the introduction of the various functional groups. The general synthetic strategy begins with the reaction of a substituted aniline with a dicyanopropionate derivative to form the pyrazole ring. Subsequent reactions introduce the difluoromethylthio and pyridinylmethylamino moieties.

Figure 2. Simplified synthetic workflow for this compound.

Pharmacokinetics and Metabolism

Following topical administration to dogs, this compound is slowly absorbed through the skin. It distributes rapidly within the hair coat and is deposited in the sebaceous glands, from which it is gradually released, providing a prolonged duration of action.

The absorbed this compound is rapidly metabolized in the liver. The primary metabolites are the sulfone and sulfoxide derivatives. Excretion of the metabolites occurs primarily through the feces, with a smaller portion excreted in the urine.

Figure 3. Postulated metabolic pathway of this compound.

Toxicological Profile

This compound exhibits a high degree of selective toxicity, being significantly more toxic to insects than to mammals. The acute toxicity values in rats are summarized in the table below.

| Route of Administration | Species | LD₅₀ |

| Oral | Rat | >300 mg/kg |

| Dermal | Rat | >2000 mg/kg |

Data sourced from Parasitipedia.

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound for insect and mammalian GABA receptors.

Materials:

-

Insect and mammalian brain membrane preparations (e.g., from houseflies and rats).

-

Radioligand (e.g., [³H]EBOB - 4'-ethynyl-4-n-[2,3-³H₂]propylbicycloorthobenzoate), a non-competitive blocker of the GABA receptor chloride channel.

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize insect heads or mammalian brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in binding buffer to a specific protein concentration.

-

Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, and a high concentration of a known non-competitive blocker for non-specific binding).

-

Incubation: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

Acute Oral Toxicity (LD₅₀) in Rats

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration in rats.

Materials:

-

Laboratory rats (e.g., Wistar or Sprague-Dawley), typically of a single sex.

-

This compound formulated in a suitable vehicle (e.g., corn oil).

-

Oral gavage needles.

-

Animal cages and appropriate housing facilities.

Procedure:

-

Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days before the study.

-

Dose Groups: Divide the animals into several dose groups, including a control group receiving only the vehicle. The doses should be selected to span a range that is expected to cause from 0% to 100% mortality.

-

Administration: Administer a single oral dose of this compound or vehicle to each animal by gavage.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Data Analysis: Record the number of mortalities in each dose group. Calculate the LD₅₀ value using a recognized statistical method, such as probit analysis.

Topical Efficacy Against Fleas in Dogs

Objective: To evaluate the efficacy of a topical formulation of this compound in preventing and treating flea infestations in dogs.

Materials:

-

Healthy dogs of a suitable breed and age.

-

A laboratory strain of fleas (e.g., Ctenocephalides felis).

-

A topical formulation of this compound.

-

A placebo formulation.

-

Flea combs.

Procedure:

-

Animal Selection and Acclimation: Select healthy dogs and acclimate them to individual housing.

-

Group Allocation: Randomly allocate the dogs to a treatment group (this compound) and a control group (placebo).

-

Pre-treatment Infestation: Infest each dog with a known number of adult fleas (e.g., 100).

-

Treatment: On day 0, administer the topical this compound or placebo formulation according to the manufacturer's instructions.

-

Flea Counts: At specified time points post-treatment (e.g., 24 hours, 48 hours, and then weekly), perform flea counts on each dog using a fine-toothed flea comb.

-

Re-infestation: At weekly intervals, re-infest the dogs with a new batch of fleas.

-

Efficacy Calculation: Calculate the percentage efficacy at each time point using the formula: Efficacy (%) = [(Mean number of fleas on control dogs - Mean number of fleas on treated dogs) / Mean number of fleas on control dogs] x 100.

Figure 4. Experimental workflow for a topical efficacy trial against fleas in dogs.

In Vitro Metabolism Using Liver Microsomes

Objective: To identify the primary metabolites of this compound and to assess its metabolic stability.

Materials:

-

Liver microsomes from relevant species (e.g., dog, rat, human).

-

This compound.

-

NADPH regenerating system (cofactor for cytochrome P450 enzymes).

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Quenching solution (e.g., acetonitrile).

-

Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, buffer, and this compound. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound (this compound) and its metabolites.

-

Data Analysis: For metabolic stability, determine the rate of disappearance of this compound over time. For metabolite identification, analyze the mass spectra to elucidate the structures of the metabolites.

Conclusion

This compound is an effective phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. Its high selectivity for insect over mammalian receptors provides a favorable safety margin for its use in veterinary medicine. This guide has provided a detailed overview of its chemical properties, synthesis, pharmacokinetics, and toxicological profile, along with standardized protocols for its evaluation. Further research to determine the specific binding affinities of this compound for various insect and mammalian GABA receptor subtypes would provide a more nuanced understanding of its selective toxicity.

References

The Effect of Pyriprole on GABA-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriprole is a phenylpyrazole insecticide and acaricide highly effective against ectoparasites such as fleas and ticks. Its mechanism of action involves the non-competitive antagonism of γ-aminobutyric acid (GABA)-gated chloride channels, a critical component of inhibitory neurotransmission in the insect central nervous system (CNS). By blocking these channels, this compound induces neuronal hyperexcitation, leading to paralysis and death of the target parasite. This guide provides an in-depth examination of this compound's interaction with GABA receptors, including its mechanism of action, relevant quantitative data from its analogue fipronil, detailed experimental protocols for studying these interactions, and visual representations of the key pathways and workflows.

Introduction

This compound, sold under the brand name Prac-tic®, is a second-generation phenylpyrazole derivative used in veterinary medicine to control flea (Ctenocephalides felis) and tick (Ixodes ricinus, Rhipicephalus sanguineus) infestations on dogs.[1][2] Like its well-studied predecessor, fipronil, this compound's efficacy stems from its potent and selective action on invertebrate nerve cells.[3] The primary molecular target is the ligand-gated chloride channel activated by the neurotransmitter GABA.[1] These channels, particularly those containing the "resistance to dieldrin" (RDL) subunit, are crucial for mediating fast inhibitory signals in the insect CNS.[4] this compound's non-competitive blockade of these channels disrupts normal nerve function, resulting in uncontrolled neuronal activity and parasite death. This targeted action provides a significant margin of safety, as this compound exhibits a much higher binding affinity for invertebrate GABA receptors compared to their mammalian counterparts.

Mechanism of Action: Non-Competitive Antagonism

The GABA-A receptor is a pentameric ligand-gated ion channel. In its resting state, the channel is closed. Upon binding of the neurotransmitter GABA to its extracellular domain, the receptor undergoes a conformational change that opens a central pore, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound functions as a non-competitive antagonist, meaning it does not compete with GABA for its binding site. Instead, it binds to a distinct allosteric site located within the transmembrane pore of the channel. This binding event stabilizes a non-conducting or closed conformation of the channel, effectively blocking the influx of chloride ions even when GABA is bound to the receptor. The disruption of this inhibitory signaling leads to uncontrolled neuronal firing, hyperexcitation, and ultimately, the death of the insect.

Modeling studies suggest that key residues within the pore of the RDL chloride channel are crucial for the binding of phenylpyrazoles like fipronil and this compound.

Figure 1. Signaling pathway of GABA-gated chloride channels and this compound's antagonistic effect.

Quantitative Data on Phenylpyrazole Activity

While specific public-domain quantitative data (e.g., IC₅₀, Kᵢ values) for this compound on insect GABA receptors are limited, extensive research on its close structural and functional analogue, fipronil, provides valuable context. Studies have shown that the ethiprole series, which is structurally similar to this compound, exhibits a potency that is very similar to the fipronil series. The following table summarizes key inhibitory concentrations (IC₅₀) for fipronil against various GABA receptors, highlighting its selectivity for insects over mammals.

| Compound | Receptor/Organism | Receptor Subunit(s) | Assay Type | IC₅₀ (nM) | Reference(s) |

| Fipronil | Housefly (Musca domestica) | Native (head membranes) | [³H]EBOB Binding | 4 | |

| Fipronil | Cockroach (Periplaneta americana) | Native Neurons | Electrophysiology | 28 | |

| Fipronil | Fruit Fly (Drosophila melanogaster) | RDL (Wild-Type) | Electrophysiology | 31 | |

| Fipronil | Fruit Fly (D. melanogaster) | RDL (A2'G Mutant) | Electrophysiology | 93 | |

| Fipronil | Human | β3 Homomer | [³H]EBOB Binding | 0.3 - 7 | |

| Fipronil | Human | Native | GABA-A | 2,169 |

Note: [³H]EBOB (ethynylbicycloorthobenzoate) is a radioligand used to study the non-competitive antagonist site on GABA receptors.

Experimental Protocols

The characterization of this compound's effects on GABA-gated chloride channels involves two primary experimental approaches: electrophysiology and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the flow of ions across the membrane of a cell, such as a Xenopus oocyte, that has been engineered to express the target ion channel (e.g., the insect RDL receptor). It allows for the direct assessment of a compound's ability to block the channel's function.

Methodology:

-

Receptor Expression:

-

Synthesize complementary RNA (cRNA) encoding the insect RDL subunit from a linearized DNA template.

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Microinject the oocytes with the RDL cRNA (approx. 50 ng per oocyte).

-

Incubate the oocytes for 2-4 days at 16-18°C to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., standard Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl; one electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a fixed holding potential, typically -60 mV to -80 mV.

-

-

Compound Application and Data Acquisition:

-

Establish a baseline by applying a concentration of GABA that elicits a sub-maximal response (e.g., the EC₂₀).

-

Apply GABA again in the presence of varying concentrations of this compound.

-

Record the resulting chloride currents. The inhibitory effect of this compound is measured as a reduction in the amplitude of the GABA-evoked current.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2. Experimental workflow for a Two-Electrode Voltage Clamp (TEVC) assay.

Radioligand Binding Assay

This biochemical assay quantifies the ability of a test compound (this compound) to displace a radioactive ligand that is known to bind to the target site on the GABA receptor. It is used to determine the binding affinity (Kᵢ) of the test compound.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target receptor (e.g., heads of houseflies or cultured cells expressing the receptor) in a cold buffer solution.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., >20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging. The final pellet is resuspended in the assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]EBOB), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled competitor to saturate the specific binding sites.

-

Incubate the plates for a set time (e.g., 60-90 minutes) at a controlled temperature to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes but allow the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

Plot the specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

This compound exerts its potent insecticidal and acaricidal effects by acting as a non-competitive antagonist at GABA-gated chloride channels in the invertebrate nervous system. By binding to a site within the channel pore, it blocks the inhibitory flow of chloride ions, leading to fatal hyperexcitation. Its high selectivity for insect receptors, particularly the RDL subunit, over mammalian counterparts ensures a favorable safety profile for its use in veterinary applications. While specific quantitative binding and inhibition data for this compound remain limited in public literature, analysis of its close analogue fipronil confirms the potency and selectivity of the phenylpyrazole class against this critical neurological target. The experimental protocols of TEVC and radioligand binding assays are essential tools for further elucidating the precise interactions and developing next-generation compounds that target this validated pathway.

References

Discovery and development of Pyriprole

An In-depth Technical Guide to the Discovery and Development of Pyriprole

Introduction

This compound is a broad-spectrum insecticidal and acaricidal agent belonging to the phenylpyrazole chemical class.[1][2] Developed for veterinary use, it is the active ingredient in products such as Prac-tic®, primarily for the treatment and prevention of flea and tick infestations in dogs.[3][4][5] Introduced in the 2000s, this compound is a non-systemic, contact ectoparasiticide that offers rapid and persistent efficacy. This technical guide provides a comprehensive overview of its discovery, chemical properties, synthesis, mechanism of action, pharmacokinetics, efficacy, and associated experimental protocols.

Chemical Properties and Synthesis

This compound is a complex synthetic molecule designed for high affinity to insect nerve receptors. Its chemical structure is characterized by a substituted phenyl ring linked to a pyrazole core, which is further functionalized to enhance its insecticidal properties.

| Property | Value |

| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(2-pyridinylmethyl)amino]-1H-pyrazole-3-carbonitrile |

| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S |

| Molar Mass | 494.27 g·mol⁻¹ |

| CAS Number | 394730-71-3 |

The synthesis of this compound is a multi-step process that begins with the preparation of key chemical intermediates. Substituted phenyl rings and pyrazole derivatives form the foundational framework. These intermediates are then functionalized through the addition of halogens and other chemical groups, such as trifluoromethyl and difluoromethylthio moieties, which are crucial for the compound's insecticidal activity. The final critical step involves the coupling of the pyrazole core with a pyridinylmethylamine group to yield the active this compound molecule.

Mechanism of Action

This compound exerts its parasiticidal effect by targeting the central nervous system (CNS) of invertebrates. It acts as a non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors). GABA is the principal inhibitory neurotransmitter in the insect CNS. By blocking the chloride ion flux into the neuron, this compound prevents the hyperpolarization of the neuronal membrane, leading to uncontrolled neuronal firing, hyperexcitation, paralysis, and ultimately the death of the flea or tick. The parasites are killed through direct contact with the compound rather than through systemic exposure.

Pharmacokinetics and Metabolism

Following topical spot-on administration, this compound is rapidly distributed across the hair coat of the dog, typically within one day of application. It can be detected in the hair coat for the entire duration of the treatment interval, ensuring prolonged protection. Approximately 50% of the applied dose is absorbed through the skin. The elimination of this compound is slow, with excretion occurring mainly via the feces and to a lesser extent in the urine.

Efficacy Data

Numerous studies have demonstrated the high efficacy of this compound against common ectoparasites of dogs.

Efficacy Against Fleas (Ctenocephalides felis)

Clinical studies show that a single topical application of 12.5% this compound provides rapid and sustained control of adult cat fleas.

Table 1: Speed of Kill Efficacy Against C. felis

| Time Post-Treatment | Efficacy (%) |

|---|---|

| Up to 48 hours | >90% |

| 24, 36, and 48 hours | >99% |

Table 2: Persistent Efficacy Against C. felis

| Day Post-Treatment | Efficacy (%) |

|---|---|

| Up to Day 43 | >99% |

| Up to Day 50 | >97% |

Furthermore, this compound effectively disrupts the flea life cycle by killing adult fleas before they can lay eggs for at least 30 days post-treatment. Debris, such as dander and hair from treated dogs, has a residual effect that reduces the ability of flea larvae to develop into adults for up to two weeks.

Efficacy Against Ticks

This compound is also highly effective against several species of ticks.

Table 3: Efficacy Against Various Tick Species

| Tick Species | Efficacy (%) | Duration of Efficacy |

|---|---|---|

| Ixodes scapularis | >99% (cumulative after 48h) | 4 weeks |

| Amblyomma americanum | >99% (after 42h exposure) | 4 weeks |

| Dermacentor variabilis | >99% (after 42h exposure) | 4 weeks |

Efficacy Against Mites (Sarcoptes scabiei)

In a study on dogs naturally infested with Sarcoptes scabiei, two spot-on treatments with a 12.5% this compound formulation, administered 30 days apart, demonstrated high efficacy. By day 90 of the study, no live mites were found on the treated dogs, resulting in 100% efficacy. All dogs also showed significant clinical improvement, with 100% resolution of papules and over 90% hair regrowth.

Experimental Protocols

The following provides a detailed methodology for a typical study designed to evaluate the speed of kill of this compound against adult fleas on dogs.

Objective: To determine the speed of kill of a 12.5% this compound topical solution against an existing infestation of Ctenocephalides felis on dogs.

Materials and Methods:

-

Animals: A specified number of healthy adult dogs (e.g., 16-20), both male and female, of mixed breeds, housed individually to prevent cross-contamination. Animals are acclimatized for a period (e.g., 7 days) before the study begins.

-

Randomization: Dogs are randomly allocated to one of two treatment groups:

-

Group 1: Placebo (control)

-

Group 2: 12.5% this compound topical solution

-

-

Infestation: On Day 0, each dog is infested with a specific number of unfed adult fleas (e.g., 100 C. felis).

-

Treatment: Approximately 24 hours after infestation, dogs in Group 2 are treated with this compound at the recommended dose (e.g., 12.5 mg/kg), applied directly to the skin. Group 1 receives a placebo.

-

Efficacy Assessment: Live fleas are counted by combing the entire coat of each dog at specific time points post-treatment (e.g., 6, 12, 18, 24, 36, and 48 hours).

-

Data Analysis: The geometric mean number of live fleas is calculated for each group at each time point. Efficacy is calculated using the formula:

-

Efficacy (%) = 100 x ( (Geometric Mean of Control Group - Geometric Mean of Treated Group) / Geometric Mean of Control Group )

-

-

Statistical Analysis: The flea counts between the two groups are compared using appropriate non-parametric statistical tests, such as the Kruskal-Wallis and Mann-Whitney U tests.

Resistance Mechanisms

As with other phenylpyrazole insecticides like fipronil, there is a potential for resistance to develop to this compound. The primary mechanism of resistance to this chemical class involves target site insensitivity. This is typically caused by a single amino acid substitution, such as the A302S mutation, in the GABA receptor gene (Rdl - resistance to dieldrin). This mutation reduces the binding affinity of the insecticide to the receptor, thereby diminishing its efficacy. A secondary mechanism that may contribute to resistance is enhanced metabolic detoxification, where enzymes such as cytochrome P450s or esterases break down the insecticide at a faster rate.

Conclusion

This compound is a potent and effective phenylpyrazole ectoparasiticide that provides rapid and persistent control of fleas and ticks on dogs. Its mechanism of action, targeting the insect GABA-A receptor, ensures a high degree of selective toxicity. With a well-documented pharmacokinetic profile and extensive efficacy data, this compound represents a valuable tool in veterinary medicine for the management of common external parasites. Continuous monitoring for the development of resistance is crucial to preserve its long-term effectiveness.

References

The Environmental Degradation of Pyriprole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriprole, a phenylpyrazole insecticide and acaricide, is primarily utilized in veterinary medicine for the control of ectoparasites on dogs. As with any chemical agent introduced into the environment, understanding its fate and degradation pathways is of paramount importance for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the current knowledge on the environmental degradation of this compound. Due to the limited availability of specific data for this compound, this guide leverages extensive research on the structurally similar and widely studied phenylpyrazole insecticide, fipronil, to infer potential degradation pathways. This document summarizes key degradation processes including hydrolysis, photodegradation, and metabolism in soil and aquatic systems, details common experimental protocols for their investigation, and presents available quantitative data in a structured format.

Introduction

This compound is a member of the phenylpyrazole class of insecticides, which act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, leading to central nervous system disruption.[1] Its application is primarily as a spot-on treatment for dogs. Consequently, the potential for environmental release exists through direct contact with treated animals, shedding of hair, and washing of the animals, leading to its introduction into soil and aquatic environments. Understanding the persistence and transformation of this compound in these environmental compartments is crucial for evaluating its potential long-term impact.

While specific studies on this compound's environmental fate are scarce, the degradation of fipronil, another prominent phenylpyrazole, has been extensively studied. Fipronil undergoes degradation through several pathways, including oxidation, reduction, hydrolysis, and photolysis, forming various metabolites such as fipronil sulfone, fipronil sulfide, fipronil amide, and fipronil desulfinyl.[2] These metabolites can exhibit toxicity equal to or greater than the parent compound.[1][3] This guide will, therefore, draw parallels with fipronil's behavior to provide a predictive overview of this compound's environmental degradation.

Primary Environmental Degradation Pathways

The environmental degradation of pesticides is governed by a combination of abiotic and biotic processes. These include chemical reactions in the absence of light (hydrolysis), reactions induced by sunlight (photodegradation), and transformation by microorganisms (metabolism).

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH and temperature.[4] For many pesticides, hydrolysis can be a major degradation pathway in aquatic environments.

Photodegradation

Photodegradation involves the breakdown of chemicals by light energy, particularly in the ultraviolet spectrum of sunlight. It is a critical degradation pathway for pesticides present on plant surfaces, in the upper layers of soil, and in clear, shallow waters.

Interestingly, one source explicitly states that This compound is not susceptible to photodegradation . This suggests a higher persistence in environments exposed to sunlight compared to other photolabile pesticides. In contrast, fipronil is known to undergo photodegradation, with one of its major photometabolites being fipronil desulfinyl, a compound noted for its increased toxicity compared to the parent fipronil. The structural differences between this compound and fipronil likely account for this difference in photosensitivity.

Metabolism in Soil and Aquatic Systems

The transformation of pesticides by microorganisms is a key process in their environmental dissipation. Both aerobic and anaerobic conditions can support microbial populations capable of degrading a wide range of chemical structures.

Specific studies on the microbial metabolism of this compound were not identified in the conducted search. However, the metabolism of fipronil in soil and sediment has been shown to proceed through both reduction and oxidation pathways. Under anaerobic conditions, fipronil can be reduced to fipronil sulfide. Conversely, under aerobic conditions, oxidation can lead to the formation of fipronil sulfone. These metabolites are of significant environmental concern due to their persistence and toxicity. It is plausible that this compound could undergo similar metabolic transformations, though this requires experimental verification.

Quantitative Degradation Data

Due to the limited research on this compound's environmental fate, specific quantitative data such as half-lives (DT50) for different environmental compartments are largely unavailable. The AERU Pesticide Properties Database also indicates a lack of data for this compound's aqueous hydrolysis and water-sediment DT50 values.

For comparative purposes, Table 1 summarizes the available degradation half-life data for the related phenylpyrazole insecticide, fipronil. It is crucial to note that these values are for fipronil and should not be directly extrapolated to this compound without experimental validation.

| Table 1: Environmental Degradation Half-life of Fipronil (for comparative purposes) | |

| Degradation Process | Half-life (t½) |

| Soil Metabolism (Aerobic) | Varies significantly depending on soil type and conditions, can be in the range of months. |

| Soil Metabolism (Anaerobic) | Can be more persistent than under aerobic conditions. |

| Aqueous Photolysis | 36 hours to 7.3 months depending on substrate and conditions. |

| Hydrolysis | Generally slow, pH-dependent. |

| Aquatic Metabolism | Can be persistent, with degradation products showing increased stability. |

Experimental Protocols for Degradation Studies

Standardized methodologies are employed to assess the environmental degradation of pesticides. While specific protocols for this compound are not detailed in the literature, the following sections describe general experimental designs for hydrolysis, photodegradation, and soil metabolism studies based on established guidelines and research on other pesticides.

Hydrolysis Study Protocol

A typical hydrolysis study involves the following steps:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH levels, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

-

Incubation: A known concentration of the test substance (e.g., this compound) is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.

-

Sampling: Aliquots are collected from each solution at predetermined time intervals.

-

Analysis: The concentration of the parent compound and any major degradation products in the samples is determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) of the compound at each pH and temperature are calculated.

Photodegradation Study Protocol

A photodegradation study in water is conducted as follows:

-

Preparation of Test Solutions: A solution of the test substance is prepared in sterile, purified water or a buffer solution.

-

Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

-

Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.

-

Analysis: The concentration of the parent compound and its photoproducts is quantified using methods like HPLC or LC-MS/MS.

-

Data Analysis: The rate of photodegradation and the quantum yield are calculated to determine the photochemical half-life.

Aerobic and Anaerobic Soil Metabolism Study Protocol

These studies are designed to assess the rate and pathway of pesticide degradation in soil under different oxygen conditions:

-

Soil Selection and Preparation: Representative soil types are collected and characterized for properties such as texture, organic matter content, pH, and microbial biomass. The soil is typically sieved and its moisture content adjusted.

-

Application of Test Substance: The radiolabeled (e.g., with ¹⁴C) test substance is applied to the soil samples to facilitate the tracking of its fate and the identification of metabolites.

-

Incubation Conditions:

-

Aerobic: Soil samples are incubated in flow-through systems that provide a continuous supply of air. Volatile degradation products, including ¹⁴CO₂, are trapped.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Extraction: Soil samples are collected at various intervals and extracted with appropriate solvents to recover the parent compound and its degradation products.

-

Analysis: The extracts are analyzed by techniques such as HPLC with radiometric detection and LC-MS/MS to identify and quantify the parent compound and its metabolites. The formation of bound residues and mineralization to ¹⁴CO₂ are also quantified.

-

Data Analysis: The degradation half-life (DT50) of the parent compound and the formation and decline of major metabolites are determined.

Signaling Pathways and Experimental Workflows (Visualizations)

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Comparative degradation pathways of fipronil.

Caption: General experimental workflow for pesticide degradation studies.

References

- 1. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 2. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. extension.missouri.edu [extension.missouri.edu]

Toxicological Profile of Pyriprole on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriprole, a phenylpyrazole insecticide, is utilized in veterinary medicine for the control of ectoparasites, primarily fleas and ticks, on dogs. Its mechanism of action involves the disruption of the central nervous system of insects. As with any pesticide, understanding its toxicological impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on various non-target organisms, outlines standard experimental protocols for ecotoxicity testing, and visualizes key pathways and workflows.

While this compound shares a mode of action with other phenylpyrazole insecticides like fipronil, specific toxicological data for this compound on a wide range of non-target species remains limited in publicly accessible literature. This guide compiles the available information and specifies where data gaps exist.

Mechanism of Action: Targeting the GABA-gated Chloride Channel

This compound, like other phenylpyrazole insecticides, exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABA-R) in neurons.[1][2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound binds to a site within the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[1][2] This blockage prevents the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system, leading to paralysis and death of the target insect.

The selective toxicity of this compound towards insects compared to mammals is attributed to a higher binding affinity for insect GABA receptors than for vertebrate receptors.[2]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for this compound on various non-target organisms. It is important to note that specific data for this compound is scarce for many of these groups.

Table 1: Aquatic Organisms

| Species | Endpoint | Value | Exposure Duration | Reference |

| Daphnia magna (Water flea) | EC50 (Immobilisation) | Data not publicly available | 48 hours | - |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | Data not publicly available | 96 hours | - |

| Algae | EC50 (Growth Inhibition) | Data not publicly available | 72 hours | - |

Table 2: Terrestrial Invertebrates

| Species | Endpoint | Value | Exposure Route | Reference |

| Apis mellifera (Honeybee) | LD50 | Data not publicly available | Oral (48h) | - |

| Apis mellifera (Honeybee) | LD50 | Data not publicly available | Contact (48h) | - |

| Eisenia fetida (Earthworm) | LC50 | Data not publicly available | 14 days | - |

Table 3: Avian Species

| Species | Endpoint | Value | Reference |

| Colinus virginianus (Bobwhite quail) | LD50 (Acute Oral) | Data not publicly available | - |

| Anas platyrhynchos (Mallard duck) | LD50 (Acute Oral) | Data not publicly available | - |

Experimental Protocols

The following sections detail the standardized methodologies for key ecotoxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are essential for generating reliable and comparable toxicity data.

Aquatic Toxicity Testing

1. Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Young daphnids, less than 24 hours old at the start of the test.

-

Test Design: Daphnids are exposed to a range of concentrations of the test substance for 48 hours. The test is conducted in a static or semi-static system.

-

Test Conditions: The test is carried out under controlled temperature and light cycle conditions.

-

Endpoint: The primary endpoint is the EC50, the concentration that immobilises 50% of the daphnids after 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation. Observations are made at 24 and 48 hours.

-

Data Analysis: The EC50 and its 95% confidence limits are calculated using statistical methods. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.

2. Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Design: Fish are exposed to the test substance in a geometric series of at least five concentrations for a 96-hour period. The test can be static, semi-static, or flow-through.

-

Test Conditions: Temperature, pH, and dissolved oxygen levels are monitored and maintained within specific ranges.

-

Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 values and their 95% confidence limits are determined for each observation period using probit analysis or other appropriate statistical methods.

Terrestrial Invertebrate Toxicity Testing

1. Honeybee, Acute Oral and Contact Toxicity Tests (OECD 213 & 214)

These tests are designed to assess the acute toxicity of chemicals to adult honeybees.

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Test Design:

-

Oral (OECD 213): Bees are fed a sucrose solution containing the test substance at a minimum of five dose rates.

-

Contact (OECD 214): The test substance, dissolved in a carrier, is applied directly to the dorsal thorax of anesthetized bees at five doses in a geometric series.

-

-

Test Conditions: Tests are conducted in the dark (except during observations) at a controlled temperature and humidity.

-

Endpoint: The LD50 (the dose that is lethal to 50% of the bees) is determined at 24 and 48 hours. The test may be extended to 96 hours if there is a significant increase in mortality between 24 and 48 hours.

-

Data Analysis: The LD50 values with 95% confidence limits are calculated. The No Observed Effect Dose (NOED) may also be determined.

2. Earthworm, Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of chemicals to earthworms in artificial soil.

-

Test Organism: Eisenia fetida or Eisenia andrei.

-

Test Design: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate for 14 days. A preliminary filter paper contact test can be used as an initial screen.

-

Test Conditions: The test is conducted in a climatic chamber with defined temperature and light conditions.

-

Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the earthworms after 14 days. Mortality is assessed at 7 and 14 days. Sublethal effects such as changes in body weight and behavior are also recorded.

-

Data Analysis: The LC50 at 7 and 14 days is calculated.

Avian Toxicity Testing

1. Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

-

Test Organism: Common test species include the Northern bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).

-

Test Design: The test substance is administered as a single oral dose (e.g., via gavage or capsule). The guideline provides three testing options: a limit test, an LD50-only test, and an LD50-slope test.

-

Test Conditions: Birds are observed for at least 14 days post-dosing.

-

Endpoint: The primary endpoint is the LD50, the single dose that is lethal to 50% of the test birds. Signs of toxicity and changes in body weight and food consumption are also recorded.

-

Data Analysis: The LD50 and its 95% confidence interval are calculated using appropriate statistical methods.

Conclusion